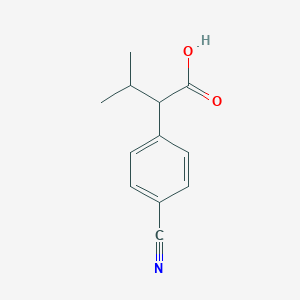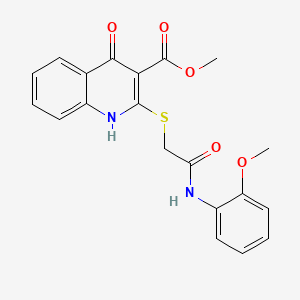
2-(4-Cyanophenyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyanophenyl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Odorant Formation in Yeast Extracts : A study by Münch, Hofmann, & Schieberle (1997) explored the key odorants generated by thermal treatment of yeast extracts, which is relevant in food chemistry. This study helps in understanding the formation of flavor compounds in food processing.
Synthesis and Application in Medicinal Chemistry : Crameri et al. (1997) developed a synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, highlighting its application in pharmaceutical synthesis (Crameri, Foricher, Scalone, & Schmid, 1997).
Chemical Kinetics and Reaction Mechanisms : The study of the kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, including 4-phenylbutanoic acid, provides insight into the reaction pathways and stability of these compounds under high-temperature conditions. This is crucial in the field of chemical engineering and process optimization (Al-Awadi, Abdallah, Dib, Ibrahim, Al-Awadi, & El-Dusouqui, 2005).
Molecular Docking and Computational Chemistry : Raajaraman, Sheela, & Muthu (2019) conducted a study involving quantum computational, spectroscopic, and ligand-protein docking studies on 2-phenylbutanoic acid and its derivatives. This research is significant in the field of drug discovery and computational chemistry (Raajaraman, Sheela, & Muthu, 2019).
Catalysis and Chemical Activation : The activation of C(sp(3))-H bonds of methyl ketones by a unique gold(I)-silver(I) oxo cluster was investigated, demonstrating the potential of metal clusters in catalysis and chemical synthesis. This study has implications for the development of new catalytic processes in organic chemistry (Pei, Yang, Lei, Chang, Guan, Wan, Wen, & Wang, 2015).
Wirkmechanismus
While the specific mechanism of action for 2-(4-Cyanophenyl)-3-methylbutanoic acid is not available, related compounds such as Crisaborole have mechanisms that involve the inhibition of phosphodiesterase 4 (PDE4), leading to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-cyanophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)11(12(14)15)10-5-3-9(7-13)4-6-10/h3-6,8,11H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVNKGRLBZFBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)



![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)
![7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553428.png)



![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)

![ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2553436.png)
